

SYBR Green II Staining of Denaturing Agarose Gels: Application Notes and Protocols

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Compound of Interest

Compound Name: Green 2

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Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain optimal for detecting RNA and single-stranded DNA (ssDNA) in electrophoretic gels. Its superior fluorescence quantum yield, binding affinity, and fluorescence enhancement make it a significantly more sensitive alternative to traditional stains like ethidium bromide for the analysis of RNA on denaturing agarose gels.^{[1][2][3]} Notably, the fluorescence of SYBR Green II is not quenched by denaturants such as formaldehyde and urea, eliminating the need for extensive washing steps prior to visualization.^{[1][4][5]} This characteristic streamlines the workflow for applications like Northern blot analysis, where maintaining RNA integrity is paramount. This document provides detailed protocols and application notes for the successful use of SYBR Green II in staining denaturing agarose gels for RNA analysis.

Principle of SYBR Green II Staining

SYBR Green II is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in solution but fluoresces brightly upon binding to nucleic acids.^[1] It primarily binds to single-stranded nucleotides.^{[6][7]} The dye is maximally excited at 497 nm and has a secondary excitation peak at 254 nm, with a fluorescence emission maximum at 520 nm.^{[1][3][4]} This allows for visualization using a variety of common laboratory equipment, including UV transilluminators and laser-based gel scanners.^{[1][5]} A key advantage of SYBR Green II is its

higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), making it particularly well-suited for RNA detection.[\[1\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for the use of SYBR Green II in staining denaturing agarose gels.

Table 1: Spectral Properties of SYBR Green II

Property	Wavelength (nm)
Maximal Excitation	497
Secondary Excitation	254
Emission	520

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Recommended Staining Conditions

Parameter	Denaturing Agarose/Formaldehyde Gels
Stain Dilution	1:5,000 in TBE buffer [4] [5] [8]
Staining Buffer	TBE (89 mM Tris, 89 mM Boric Acid, 1 mM EDTA)
Optimal pH	7.5 - 8.0 [4] [8] [9]
Staining Time	20 - 40 minutes [2] [8]
Destaining	Not required [1] [4] [8]

Table 3: Detection Sensitivity on Denaturing Agarose Gels

Illumination Source	Detection Limit (per band)
254 nm epi-illumination	~1 ng RNA[1][4][5][8]
300 nm transillumination	~4 ng RNA[1][4][8]

Experimental Protocols

I. Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol is adapted from standard molecular biology methods.[10]

Materials:

- Agarose
- Deionized, RNase-free water
- 10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
- 37% (12.3 M) formaldehyde
- Gel casting tray and combs

Procedure:

- To prepare 100 mL of a 1% agarose gel, add 1.0 g of agarose to 72 mL of RNase-free water.
- Melt the agarose in a microwave or by heating, ensuring it is completely dissolved.
- Cool the molten agarose to approximately 60°C.
- In a fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.
- Pour the gel into a casting tray with the desired combs and allow it to solidify completely.

II. RNA Sample Preparation and Electrophoresis

Materials:

- RNA sample
- Formaldehyde Load Dye (e.g., containing formamide, formaldehyde, bromophenol blue, xylene cyanol, and ethidium bromide if desired for tracking, though post-staining with SYBR Green II is recommended for sensitivity)[10]
- 1X MOPS running buffer

Procedure:

- For each RNA sample, mix 1-3 µg of RNA with 2-3 volumes of Formaldehyde Load Dye.
- Denature the RNA samples by heating at 65-70°C for 5-15 minutes.[10]
- Place the solidified gel in an electrophoresis tank and cover it with 1X MOPS running buffer.
- Load the denatured RNA samples into the wells.
- Perform electrophoresis at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the length of the gel.[10]

III. Post-Electrophoresis Staining with SYBR Green II

Materials:

- SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)
- TBE buffer (pH 7.5 - 8.0)
- Plastic staining container

Procedure:

- Prepare the SYBR Green II staining solution by diluting the 10,000X stock solution 1:5,000 in TBE buffer in a plastic container.[4][5][8] For example, add 10 µL of SYBR Green II stock to 50 mL of TBE buffer. It is recommended to use a plastic container as the dye may adsorb to glass surfaces.[1][8]

- Carefully place the gel into the staining container.
- Add enough staining solution to completely submerge the gel.
- Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.
- Agitate the gel gently on a shaker for 20-40 minutes at room temperature.^{[2][8]}
- Destaining is not necessary.^{[1][4][8]}

IV. Visualization and Documentation

Materials:

- UV transilluminator (254 nm or 300 nm) or a blue-light transilluminator
- Gel documentation system with an appropriate filter (e.g., SYBR Green gel stain photographic filter)

Procedure:

- Carefully transfer the stained gel to a UV transilluminator. For highest sensitivity, use 254 nm epi-illumination.^{[1][4]} 300 nm transillumination can also be used.^{[1][4]}
- Visualize the RNA bands.
- For photographic documentation, use a SYBR Green gel stain photographic filter.^{[1][4]} Orange-red filters used for ethidium bromide are not suitable for SYBR Green II.^{[1][4][9]}
- Capture the image using the gel documentation system. Longer exposure times may be required for detecting low-abundance RNA.^[4]

Downstream Applications

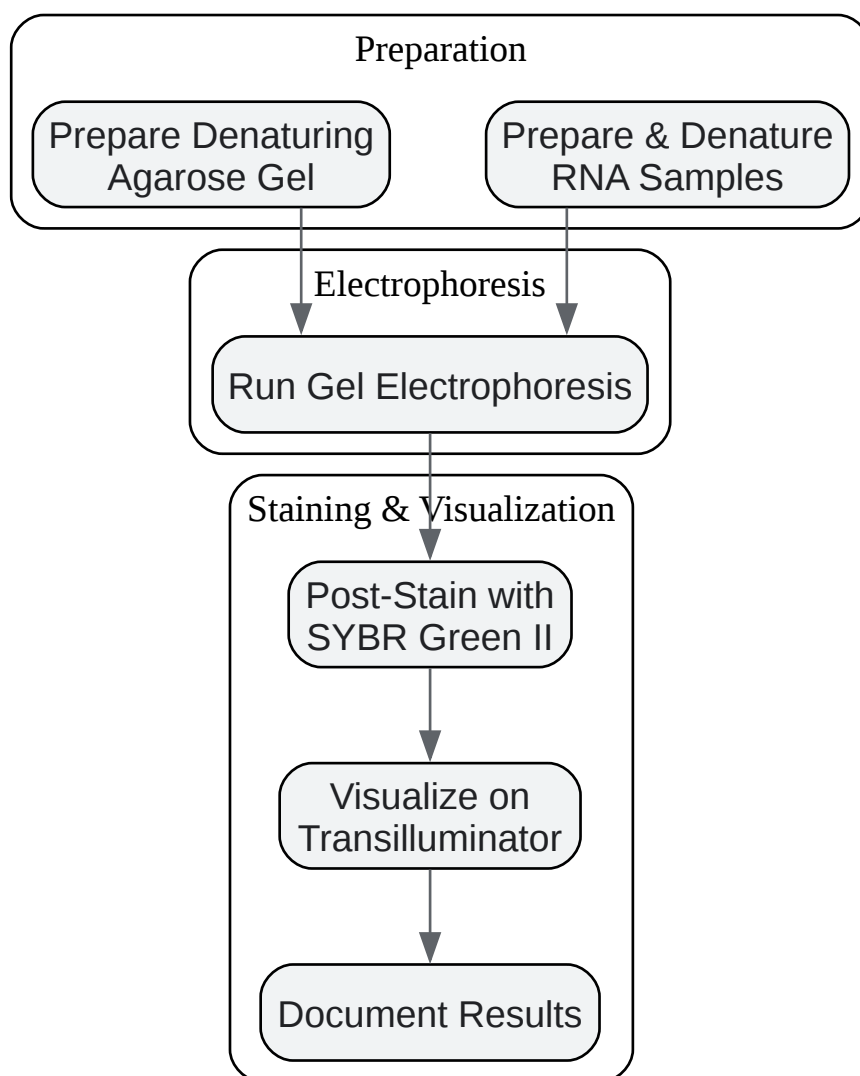
RNA stained with SYBR Green II is compatible with downstream applications such as Northern blotting. The dye does not interfere with the transfer of RNA to a membrane.^{[1][8]} It is recommended to include 0.1% - 0.3% SDS in the prehybridization and hybridization buffers to

remove the dye.[3][8] The dye can be efficiently removed from nucleic acids by ethanol precipitation.[5]

Troubleshooting

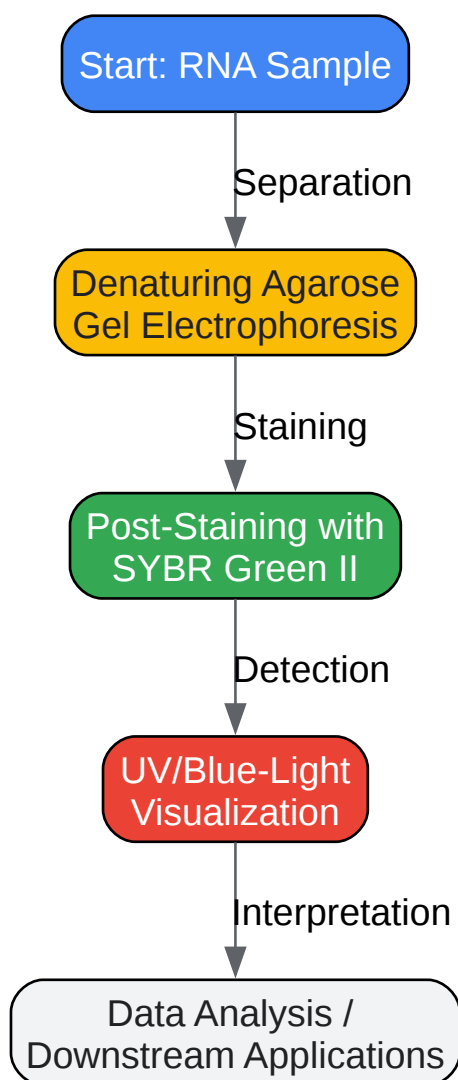
Issue	Possible Cause	Recommendation
Weak or no signal	- Insufficient RNA loaded- Suboptimal pH of staining buffer- Staining solution too old	- Increase the amount of RNA loaded.- Ensure the pH of the TBE staining buffer is between 7.5 and 8.0.[4][8][9]- Prepare fresh staining solution; aqueous solutions are less stable and should be used within 24 hours.[1][8]
High background	- Incomplete removal of unbound dye (rare with SYBR Green II)	- While destaining is not typically required, a brief rinse in TBE buffer can be performed if background is problematic.
Smeared RNA bands	- RNA degradation- Gel overheating during electrophoresis	- Use RNase-free solutions and equipment.- Run the gel at a lower voltage.

Visual Workflows



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Caption: Experimental workflow for SYBR Green II staining.



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Caption: Logical steps in RNA analysis using SYBR Green II.

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